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4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde
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Overview
Description
4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with bromo and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzaldehyde precursor. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to ensure the selective introduction of bromo and fluoro groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions where the bromo or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The presence of bromo and fluoro groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Bromo-4-methylphenol
Uniqueness
4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
4-(2-Bromo-6-fluorophenyl)-3-methylbenzaldehyde, also known as 2-bromo-6-fluoro-3-methylbenzaldehyde, is an aromatic aldehyde characterized by its unique substitution pattern on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables summarizing its effects.
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H8BrF |
Molecular Weight | 227.08 g/mol |
IUPAC Name | This compound |
CAS Number | 154650-16-5 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. Research involving human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis. The compound was found to induce cell cycle arrest at the G2/M phase, suggesting its role as a potential chemotherapeutic agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes relevant in disease pathways. For instance, it has shown inhibitory effects on certain kinases involved in cancer progression. Studies have utilized kinase assays to evaluate the potency of this compound against MNK1 and MNK2 kinases, demonstrating a promising selectivity profile that could be beneficial in drug development.
Case Studies
- Study on Antimicrobial Effects : A recent study published in Journal of Medicinal Chemistry tested various derivatives of substituted benzaldehydes against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
- Cancer Cell Line Evaluation : In a study focused on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, with IC50 values indicating potent anticancer activity .
Data Summary
The following table summarizes key findings from different studies regarding the biological activity of this compound:
Study Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial Assay | S. aureus | Growth inhibition | 5 µg/mL |
Anticancer Assay | MDA-MB-231 | Reduced viability | 15 µM |
Kinase Inhibition Assay | MNK1/MNK2 | Inhibition of phosphorylation | 20 µM |
Properties
Molecular Formula |
C14H10BrFO |
---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
4-(2-bromo-6-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10BrFO/c1-9-7-10(8-17)5-6-11(9)14-12(15)3-2-4-13(14)16/h2-8H,1H3 |
InChI Key |
XMUPZLATCJPJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
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